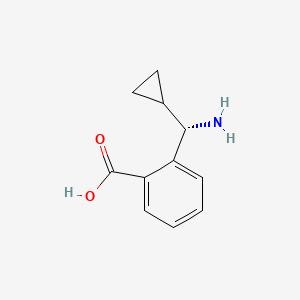
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group attached to an amino-methyl group, which is further connected to a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Amino-Methylation:
Benzoic Acid Attachment: The final step involves the coupling of the amino-methyl-cyclopropyl intermediate with benzoic acid, which can be facilitated by activating agents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or further to hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Imines, nitriles.
Reduction: Benzyl alcohol, hydrocarbons.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, leading to conformational changes that affect its activity. The amino group can form hydrogen bonds or ionic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
®-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride: The enantiomer of the compound, with similar but distinct biological activities.
2-(amino(cyclopropyl)methyl)benzoic acid: The non-salt form, with different solubility and bioavailability properties.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different functional groups attached.
Uniqueness
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride stands out due to its chiral nature, which can lead to enantioselective interactions with biological targets. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous environments and biological applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(S)-amino(cyclopropyl)methyl]benzoic acid |
InChI |
InChI=1S/C11H13NO2/c12-10(7-5-6-7)8-3-1-2-4-9(8)11(13)14/h1-4,7,10H,5-6,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
ZBOPEFNQOWSIAM-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=C2C(=O)O)N |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















